1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one
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Overview
Description
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.399. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
Enantioselective Syntheses of Tropane Alkaloids : A novel approach to hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, relevant to the compound , has been developed, utilizing keto-lactams as starting materials. This method facilitates the enantioselective synthesis of several alkaloids, demonstrating the versatility of these compounds in organic synthesis (Mao et al., 2014).
Cycloaddition Reactions : Research indicates that donor/acceptor cyclopropanes can undergo annulation reactions with azidovinyl compounds to form azabicyclic scaffolds, showcasing the synthetic utility of these frameworks in constructing complex nitrogen-containing cycles (Curiel Tejeda et al., 2016).
Pharmacological Potential
Substance P Receptor Antagonism : A potent nonpeptide antagonist of the substance P (NK1) receptor, CP-96,345, demonstrates the therapeutic potential of azabicyclic compounds. This finding highlights the relevance of such structures in developing new pharmacological agents (Snider et al., 1991).
Future Directions
The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one”, is an active area of research due to their interesting biological activities . Future research may focus on developing more efficient synthesis methods, studying their biological activities, and exploring their potential applications.
Mechanism of Action
Target of Action
The primary target of the compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one” is currently unknown. The compound features an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19(11-6-14-4-2-1-3-5-14)20-17-9-10-18(20)13-16(12-17)15-7-8-15/h1-5,17-18H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWVVDVGHLCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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